3,4-Dimethoxythiophene

Description

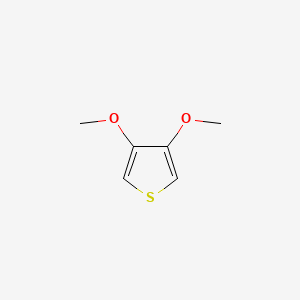

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDCKLVMBAXBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121912-91-2 | |

| Record name | Thiophene, 3,4-dimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121912-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90394208 | |

| Record name | 3,4-Dimethoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51792-34-8 | |

| Record name | 3,4-Dimethoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxythiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dimethoxythiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Dimethoxythiophene (DMOT), a key intermediate in the synthesis of advanced organic electronic materials. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, particularly as a precursor to conductive polymers.

Core Properties and Identification

3,4-Dimethoxythiophene, identified by the CAS Number 51792-34-8 , is an organic heterocyclic compound.[1] Structurally, it consists of a five-membered thiophene (B33073) ring substituted with two methoxy (B1213986) groups at the 3 and 4 positions.[1] These methoxy groups enhance the molecule's polarity and solubility in organic solvents compared to its parent compound, thiophene.[1][2]

The key physicochemical properties of 3,4-Dimethoxythiophene are summarized in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 51792-34-8 | [1][3][4][5][6] |

| Molecular Formula | C₆H₈O₂S | [1][2][3][7] |

| Molecular Weight | 144.19 g/mol | [2][3][7][8] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2][3][4] |

| Boiling Point | 100-102 °C at 10-11 mmHg | [3][4][5][7][9] |

| Melting Point | -20 °C | [3][4] |

| Density | 1.209 g/mL at 25 °C | [2][3][4][5][9] |

| Refractive Index (n20/D) | 1.5409 | [2][4][7][9] |

| Flash Point | 106.7 °C (224.1 °F) - closed cup | [3][7][9][10] |

| Solubility | Miscible with organic solvents; slightly miscible with water. | [1][4][7] |

| Storage Temperature | -20 °C | [2][3][7][9] |

| Identifier | Value | Citations |

| IUPAC Name | 3,4-dimethoxythiophene | [3] |

| Synonyms | DMOT, Thiophene, 3,4-Dimethoxy- | [2][3][7] |

| Canonical SMILES | COc1cscc1OC | [3][5][9] |

| InChI Key | ZUDCKLVMBAXBIF-UHFFFAOYSA-N | [1][3][5][9] |

Synthesis and Experimental Protocols

3,4-Dimethoxythiophene can be synthesized through various routes. A common and well-documented laboratory-scale method involves the methoxylation of 3,4-dibromothiophene (B32776).[4][11] Another reported synthesis is the ring-closure reaction of 2,3-dimethoxy-1,3-butadiene (B1584589) with sulfur dichloride in a hexane (B92381) medium.[3][4]

This protocol describes the synthesis of 3,4-Dimethoxythiophene from 3,4-dibromothiophene using sodium methoxide (B1231860) with a cuprous bromide catalyst.[4][11]

Materials:

-

3,4-Dibromothiophene (15 g)

-

Sodium methoxide (21 g)

-

Methanol (B129727) (72 g initially, with a portion later removed)

-

Cuprous bromide (0.83 g)

-

Magnesium sulfate

-

Water

-

Argon (for inert atmosphere)

Equipment:

-

100 mL four-necked flask

-

Stirrer

-

Reflux condenser

-

Distillation apparatus

-

Rotary evaporator

-

Vacuum distillation setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Under an argon atmosphere, add 21 g of sodium methoxide and 72 g of methanol to a 100 mL four-necked flask. Stir the mixture until the sodium methoxide is completely dissolved.[4][11]

-

Catalyst Addition: Add 0.83 g of cuprous bromide to the solution.[4][11]

-

Substrate Addition: Slowly add 15 g of 3,4-dibromothiophene dropwise to the reaction mixture. The solution will gradually change color from colorless to a transparent black.[4][11]

-

Solvent Removal: After the addition is complete, remove 50 g of methanol via distillation. This increases the concentration of sodium methoxide in the remaining solvent.[4]

-

Reflux: Heat the reaction mixture to 97 °C and maintain it at reflux for 5 hours. Monitor the reaction's progress using gas chromatography to confirm the consumption of 3,4-dibromothiophene.[4][11]

-

Work-up: After the reaction is complete, cool the mixture and add water. Filter the mixture and extract the crude product with toluene.[4][11]

-

Purification: Wash the toluene layer with water and then dry it over magnesium sulfate. Filter to remove the desiccant.[4][11]

-

Isolation: Concentrate the toluene layer using a rotary evaporator. Purify the resulting crude product by vacuum distillation to yield 3,4-dimethoxythiophene.[4][11] A yield of 7.28 g (81.5%) has been reported for this method.[4][11]

Core Applications and Reactions

3,4-Dimethoxythiophene is primarily valued as a monomer and a precursor for organic electronic materials.[3][4] Its thiophene core provides a π-conjugated system, which is fundamental for creating conductive polymers.[2][3]

A major application of DMOT is its role as a precursor in the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT).[3][12][13] EDOT is the monomer used to produce poly(3,4-ethylenedioxythiophene), better known as PEDOT, a widely used transparent conductive polymer.[3][12] The conversion from DMOT to EDOT is achieved through a trans-etherification reaction.[3][13] Subsequently, EDOT can be polymerized to form PEDOT, which is often used in combination with a polyelectrolyte like polystyrene sulfonate (PSS) for applications in antistatic coatings, OLEDs, and organic solar cells.[2][3]

While 3,4-dimethoxythiophene itself is not an active pharmaceutical ingredient, the broader class of thiophene derivatives represents a "privileged pharmacophore" in medicinal chemistry.[14] Thiophene rings are present in numerous FDA-approved drugs, including treatments for cardiovascular diseases, neurological disorders, and cancer.[14] The aromatic and lipophilic nature of the thiophene ring can enhance membrane permeability and receptor interactions.[14][15] Therefore, DMOT serves as a versatile building block for synthesizing more complex thiophene-based molecules that may be investigated as potential drug candidates.[1][4] For instance, it has been used as a starting material in the synthesis of porphyrin dyads to study photoinduced energy transfer, a process relevant to photodynamic therapy research.[3][4]

Safety and Handling

3,4-Dimethoxythiophene is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[9][10][16]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell).[9][10][17]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or face shields, chemical-resistant gloves, and a lab coat, should be worn.[9][16][17]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17] The recommended storage temperature is -20 °C.[2][3][9] It should be handled under an inert gas.[17]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[16][17][18]

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3,4-Dimethoxythiophene | 51792-34-8 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 3,4-Dimethoxythiophene | C6H8O2S | CID 3613501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-二甲氧基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3,4-二甲氧基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. angenechemical.com [angenechemical.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. SDS of 3,4-Dimethoxythiophene, Safety Data Sheets, CAS 51792-34-8 - chemBlink [ww.chemblink.com]

An In-depth Technical Guide to the Molecular Structure of 3,4-Dimethoxythiophene

For Researchers, Scientists, and Drug Development Professionals

Molecular Identity

-

Chemical Formula: C₆H₈O₂S

-

Molecular Weight: 144.19 g/mol

-

CAS Number: 51792-34-8

-

Synonyms: DMOT, Thiophene (B33073), 3,4-dimethoxy-

Predicted Molecular Geometry

The geometric parameters of 3,4-Dimethoxythiophene can be reliably predicted using computational chemistry. The tables below present typical values for bond lengths, bond angles, and dihedral angles derived from Density Functional Theory (DFT) calculations on substituted thiophene systems. These values provide a robust model for the molecule's three-dimensional structure.

Table 1: Predicted Bond Lengths

| Atom 1 | Atom 2 | Typical Bond Length (Å) | Description |

| S1 | C2 | 1.74 | Thiophene Ring S-C Bond |

| S1 | C5 | 1.74 | Thiophene Ring S-C Bond |

| C2 | C3 | 1.38 | Thiophene Ring C-C Bond |

| C3 | C4 | 1.44 | Thiophene Ring C-C Bond |

| C4 | C5 | 1.38 | Thiophene Ring C-C Bond |

| C2 | H1 | 1.08 | Thiophene Ring C-H Bond |

| C5 | H2 | 1.08 | Thiophene Ring C-H Bond |

| C3 | O1 | 1.36 | Methoxy (B1213986) C-O Bond |

| C4 | O2 | 1.36 | Methoxy C-O Bond |

| O1 | C6 | 1.43 | Methoxy O-CH₃ Bond |

| O2 | C7 | 1.43 | Methoxy O-CH₃ Bond |

| C6 | H3,H4,H5 | 1.09 | Methyl Group C-H Bonds |

| C7 | H6,H7,H8 | 1.09 | Methyl Group C-H Bonds |

Table 2: Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Typical Bond Angle (°) | Description |

| C5 | S1 | C2 | 92.2 | Thiophene Ring Angle at Sulfur |

| S1 | C2 | C3 | 111.5 | Thiophene Ring Angle |

| C2 | C3 | C4 | 112.4 | Thiophene Ring Angle |

| C3 | C4 | C5 | 112.4 | Thiophene Ring Angle |

| C4 | C5 | S1 | 111.5 | Thiophene Ring Angle |

| C2 | C3 | O1 | 124.0 | Methoxy-Ring Angle |

| C4 | C3 | O1 | 123.6 | Methoxy-Ring Angle |

| C3 | O1 | C6 | 117.5 | Methoxy C-O-C Angle |

Table 3: Predicted Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Typical Dihedral Angle (°) | Description |

| C2 | C3 | O1 | C6 | ~0 or ~180 | Defines the orientation of the methoxy group |

| C5 | C4 | O2 | C7 | ~0 or ~180 | Defines the orientation of the methoxy group |

Visualization of Molecular Structure

The following diagram illustrates the atomic numbering scheme used in the data tables for 3,4-Dimethoxythiophene.

Experimental Protocols: Computational Structure Determination

The determination of the molecular geometry for a compound like 3,4-Dimethoxythiophene is most commonly achieved through computational chemistry, specifically using Density Functional Theory (DFT).[1][2] This approach provides a highly accurate, low-energy conformation of the molecule in the gas phase.

Objective: To calculate the optimized ground-state geometry and electronic properties of 3,4-Dimethoxythiophene.

Methodology: Density Functional Theory (DFT)

-

Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[3]

-

Initial Structure Generation: An initial 3D structure of 3,4-Dimethoxythiophene is built using a molecular editor. The initial bond lengths and angles are set to standard values.

-

Method Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected.[1][2] This functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is chosen.[2][3] This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distributions.

-

-

Geometry Optimization:

-

A geometry optimization calculation is initiated. The software iteratively adjusts the positions of all atoms to find the arrangement that corresponds to a minimum on the potential energy surface.

-

The convergence criteria are typically set to tight or very tight to ensure a true energy minimum is found.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum and not a transition state.

-

-

Data Analysis:

-

The final optimized Cartesian coordinates are extracted from the output file.

-

Bond lengths, bond angles, and dihedral angles are measured from the optimized structure.

-

Electronic properties such as HOMO-LUMO energy levels, molecular electrostatic potential (MEP), and Mulliken atomic charges are also calculated and analyzed from the output.

-

Workflow for Computational Structure Determination

The following diagram outlines the logical workflow for the DFT-based protocol described above.

References

An In-depth Technical Guide on the Solubility of 3,4-Dimethoxythiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dimethoxythiophene, a key intermediate in the synthesis of conductive polymers and a building block in medicinal chemistry.[1][2][3] While specific quantitative solubility data is not widely published, this document compiles available qualitative information and presents a detailed experimental protocol for its determination.

Core Properties of 3,4-Dimethoxythiophene

3,4-Dimethoxythiophene (DMOT) is a colorless to pale yellow liquid that serves as a monomer and precursor in the development of electroactive materials for organic electronics.[1][2][4][5][6][7] Its structure, featuring a thiophene (B33073) ring with two electron-donating methoxy (B1213986) groups, influences its physical and chemical properties, including its solubility profile.

Key Physicochemical Properties:

Solubility Profile

Based on information from chemical suppliers and safety data sheets, 3,4-Dimethoxythiophene exhibits broad solubility in organic solvents while having limited solubility in aqueous solutions.

Table 1: Qualitative Solubility of 3,4-Dimethoxythiophene

| Solvent Class | Specific Solvents Mentioned | Solubility Description |

| Polar Protic | Ethanol, Methanol (B129727) | Soluble / Miscible.[1][10] Used as a reaction solvent.[10] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Soluble / Miscible.[1] |

| Non-Polar | Toluene, Hexane | Soluble / Miscible.[10] Used as an extraction or reaction solvent.[5][10][11] |

| Aqueous | Water | Slightly miscible / Insoluble.[1][4][6][12] |

This solubility profile is consistent with the "like dissolves like" principle; the molecule's moderate polarity allows for miscibility with a wide range of common organic solvents.[13] Its applications in organic synthesis, particularly in the production of poly(3,4-ethylenedioxythiophene) (PEDOT), often utilize solvents like methanol and toluene.[5][10][14]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for applications such as formulation, crystallization, or reaction optimization, the following experimental protocol provides a standardized method. This protocol is based on the common "shake-flask" method, a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[13]

Objective:

To quantitatively determine the solubility of 3,4-Dimethoxythiophene in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

3,4-Dimethoxythiophene (purity ≥98%)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) or sealed ampoules

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 3,4-Dimethoxythiophene to a known volume of the chosen solvent in a vial. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure saturation is achieved.[13]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle for several hours at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

-

Prepare a series of standard solutions of 3,4-Dimethoxythiophene of known concentrations.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, accounting for any dilutions.

-

Express the solubility in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L), at the specified temperature.

-

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: A simplified workflow for the experimental determination of solubility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethoxythiophene | 51792-34-8 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Cas 51792-34-8,3,4-Dimethoxythiophene | lookchem [lookchem.com]

- 7. 3,4-Dimethoxythiophene 97 51792-34-8 [sigmaaldrich.com]

- 8. 3,4-Dimethoxythiophene | C6H8O2S | CID 3613501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 3,4-Dimethoxythiophene, 98% | Fisher Scientific [fishersci.ca]

- 13. youtube.com [youtube.com]

- 14. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Dimethoxythiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxythiophene (DMOT) is a substituted thiophene (B33073) derivative of significant interest in the fields of materials science and organic electronics. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) groups on the thiophene ring, make it a valuable precursor for the synthesis of conductive polymers and other electroactive materials. This guide provides a comprehensive overview of the core physical and chemical properties of DMOT, detailed experimental protocols for its synthesis, and a discussion of its primary applications, particularly as a key intermediate in the production of 3,4-ethylenedioxythiophene (B145204) (EDOT) and the widely used conductive polymer, PEDOT.

Core Physical and Chemical Properties

3,4-Dimethoxythiophene is typically a colorless to light yellow liquid or solid at room temperature.[1][2][3][4] It exhibits moderate volatility and is characterized by its miscibility with most organic solvents and slight miscibility with water.[2][4][5] The presence of two methoxy functional groups enhances its polarity compared to the parent thiophene hydrocarbon, influencing its solubility and reactivity.[2]

Physical Properties

The key physical characteristics of 3,4-Dimethoxythiophene are summarized in the table below, providing a clear reference for experimental and developmental work.

| Property | Value | References |

| Molecular Formula | C₆H₈O₂S | [1][2][3][5] |

| Molecular Weight | 144.19 g/mol | [3][6] |

| Appearance | Colorless to light yellow liquid/solid | [1][2][3][4] |

| Melting Point | -20 °C | [1] |

| Boiling Point | 100-102 °C @ 10-11 mmHg | [1][3][5][6] |

| Density | 1.209 g/mL @ 25 °C | [1][3][6] |

| Flash Point | 106.7 °C (224.1 °F) - closed cup | [1][6] |

| Refractive Index | n20/D 1.5409 | [3][5][6] |

| Solubility | Miscible with organic solvents; slightly miscible with water | [2][4][5] |

| CAS Number | 51792-34-8 | [5][6] |

Spectral Properties

While detailed spectral analyses such as ¹H NMR, ¹³C NMR, and IR spectroscopy have been performed on 3,4-Dimethoxythiophene, specific chemical shifts and peak assignments are not widely consolidated in publicly accessible databases. Researchers should refer to specialized spectral libraries or perform their own analyses for detailed characterization.

| Spectrum Type | Availability |

| ¹H NMR | Data has been recorded, but specific chemical shifts are not readily available in aggregated sources. |

| ¹³C NMR | Spectra are available through specialized databases like Wiley-VCH.[6] |

| Mass Spectrometry | GC-MS data is available.[6] |

| IR Spectroscopy | General IR absorption characteristics for thiophene derivatives are known, but a specific, detailed spectrum for DMOT is not widely published. |

Chemical Structure and Reactivity

3,4-Dimethoxythiophene's structure consists of a five-membered thiophene ring substituted at the 3 and 4 positions with methoxy groups (-OCH₃). These electron-donating groups significantly influence the electronic properties of the thiophene ring, making it a key monomer and precursor for electroactive materials.[1][4]

Caption: Molecular structure of 3,4-Dimethoxythiophene.

Its primary chemical reactivities include:

-

Polymerization: It can be polymerized to form poly(dimethoxythiophenes), which are being explored for use in energy storage devices.[1][6]

-

Transetherification: DMOT is a crucial intermediate for the synthesis of 3,4-ethylenedioxythiophene (EDOT) through a transetherification reaction.[1]

-

Building Block: It serves as a foundational molecule in the synthesis of more complex structures, such as porphyrin dyads used in photoinduced energy transfer studies.[1][4][5]

The conversion of DMOT to the highly successful conductive polymer PEDOT is a key application pathway.

Caption: Reaction pathway from DMOT to the conductive polymer PEDOT.

Experimental Protocols

Several methods for the synthesis of 3,4-Dimethoxythiophene have been reported. A common laboratory-scale method involves the reaction of 3,4-dibromothiophene (B32776) with sodium methoxide (B1231860), which is detailed below. Another reported method is the ring closure reaction of 2,3-dimethoxy-1,3-butadiene (B1584589) with sulfur dichloride in hexane.[1][7]

Synthesis from 3,4-Dibromothiophene

This protocol is adapted from a common method utilizing a copper catalyst to facilitate the methoxylation of 3,4-dibromothiophene.[2]

Materials:

-

3,4-Dibromothiophene (15 g)

-

Sodium methoxide (21 g)

-

Methanol (B129727) (72 g + 50 g for removal)

-

Copper(I) bromide (0.83 g)

-

Toluene (B28343) (for extraction)

-

Anhydrous magnesium sulfate

-

Water

-

100 mL four-necked flask and standard glassware for reflux, distillation, and extraction

-

Inert gas supply (Argon)

Procedure:

-

Reaction Setup: Under an argon atmosphere, add sodium methoxide (21 g) and methanol (72 g) to a 100 mL four-necked flask. Stir the mixture until the sodium methoxide is completely dissolved.

-

Catalyst Addition: Add copper(I) bromide (0.83 g) to the solution.

-

Substrate Addition: Slowly add 3,4-dibromothiophene (15 g) dropwise to the reaction mixture. The solution will gradually change color from colorless to a transparent black.

-

Solvent Removal & Reflux: After the addition is complete, remove approximately 50 g of methanol by distillation. Heat the concentrated reaction mixture to 97 °C and maintain a reflux for approximately 5 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to confirm the consumption of 3,4-dibromothiophene.

-

Work-up: After the reaction is complete, cool the mixture and add water. Filter the mixture and extract the crude product from the aqueous layer with toluene.

-

Purification: Wash the combined toluene layers sequentially with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter to remove the desiccant. Concentrate the toluene layer by rotary evaporation.

-

Final Product: Purify the resulting crude product by vacuum distillation to yield 3,4-dimethoxythiophene. (Expected yield: ~81.5%).[2]

Caption: Experimental workflow for the synthesis of DMOT.

Applications in Research and Drug Development

While 3,4-Dimethoxythiophene itself is not a therapeutic agent, its derivatives, particularly those based on the thiophene scaffold, are significant in medicinal chemistry. The thiophene ring is a privileged pharmacophore found in numerous FDA-approved drugs.

The primary application of DMOT is in materials science :

-

Conductive Polymers: It is the essential precursor to EDOT, the monomer for PEDOT.[1] PEDOT is a highly successful conductive polymer used in organic light-emitting diodes (OLEDs), organic solar cells, antistatic coatings, and sensors due to its high conductivity, transparency, and stability.

-

Organic Electronics: As a building block for various monomers and polymers, DMOT is integral to the development of flexible and lightweight organic electronic devices.

For drug development professionals , the significance of DMOT lies in its role as a versatile chemical intermediate. The substituted thiophene core is a scaffold that can be further functionalized to create novel compounds for screening and development in various therapeutic areas, including anti-inflammatory and anticancer research.

References

- 1. 3,4-DIMETHOXYTHIOPHENOL(700-96-9) 13C NMR spectrum [chemicalbook.com]

- 2. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 3. CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dimethoxythiophene | C6H8O2S | CID 3613501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-二甲氧基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

The Pivotal Role of 3,4-Dimethoxythiophene in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

3,4-Dimethoxythiophene (DMOT) has emerged as a highly versatile precursor in organic synthesis, primarily recognized for its role in the development of advanced electroactive materials and as a building block for complex organic molecules. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) groups on the thiophene (B33073) ring, make it a cornerstone for creating conductive polymers and a valuable intermediate in pharmaceutical chemistry.

Core Properties and Synthesis

3,4-Dimethoxythiophene is a colorless to light yellow liquid with a boiling point of 100-102 °C at 10-11 mmHg.[1][2][3] It is characterized by its solubility in most organic solvents and is typically available in purities of 97% or higher.[3] The primary synthesis of DMOT involves the ring-closure reaction of 2,3-dimethoxy-1,3-butadiene (B1584589) with sulfur dichloride in a hexane (B92381) medium.[1][2][4] An alternative route involves the reaction of 3,4-dibromothiophene (B32776) with sodium methoxide, catalyzed to produce DMOT.[3]

| Property | Value |

| Molecular Formula | C6H8O2S[4] |

| Molecular Weight | 144.19 g/mol [4] |

| Boiling Point | 100-102 °C / 10-11 mmHg[2] |

| Density | 1.209 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.5409 |

| Purity | ≥97%[2] |

Gateway to Conductive Polymers: The Synthesis of PEDOT

The most prominent application of 3,4-dimethoxythiophene is as a direct precursor to 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the highly successful conductive polymer, poly(3,4-ethylenedioxythiophene) (PEDOT).[1][5] PEDOT is renowned for its high electrical conductivity, optical transparency, and stability, making it invaluable in organic electronics like OLEDs, organic solar cells, and antistatic coatings.[3][6][7]

The conversion of DMOT to EDOT is achieved through a trans-etherification reaction with ethylene (B1197577) glycol, typically catalyzed by p-toluenesulfonic acid.[5][8]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3,4-Dimethoxythiophene 97 51792-34-8 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,4-Dimethoxythiophene | 51792-34-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 3,4-Dimethoxythiophene in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 3,4-Dimethoxythiophene (CAS No. 51792-34-8), a key intermediate in the synthesis of advanced materials, particularly in the field of organic electronics.[1] Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

3,4-Dimethoxythiophene is a colorless to light yellow liquid.[2] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₈O₂S | [1][3] |

| Molecular Weight | 144.19 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Boiling Point | 100-102 °C at 10-11 mmHg | [1][5] |

| Density | 1.209 g/mL at 25 °C | [1][5] |

| Flash Point | 106.7 °C (224.1 °F) - closed cup | [2][6] |

| Solubility | Miscible with most organic solvents, slightly miscible with water. | [1][7] |

| Refractive Index | n20/D 1.5409 | [5] |

Hazard Identification and Safety Precautions

3,4-Dimethoxythiophene is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[2][8][9][10]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 3,4-Dimethoxythiophene to prevent exposure.[12]

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[2]

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile rubber) are mandatory.[2] Gloves should be inspected before use and disposed of properly after handling the chemical.[2]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of 3,4-Dimethoxythiophene and to prevent accidents.

-

Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, dry, and well-ventilated place.[2][8] Keep the container tightly closed.[2] For long-term storage, a temperature of -20°C is recommended.[2][5] The compound should be handled and stored under an inert gas atmosphere.[2][9]

Experimental Protocols

While specific experimental procedures will vary depending on the application, the following sections provide a representative protocol for the synthesis of a polymer using a thiophene (B33073) derivative and general guidelines for handling air-sensitive reagents and responding to spills.

Representative Synthesis: Solid-State Oxidative Polymerization

This protocol is adapted from the synthesis of a polyterthiophene and illustrates a common application of thiophene derivatives.[5]

Materials:

-

3',4'-Dimethoxy-2,2':5',2"-terthiophene (TMT) (monomer)

-

Anhydrous Iron (III) Chloride (FeCl₃) (oxidant)

-

Hydrazine (B178648) monohydrate (reducing agent)

-

Dry, inert solvent (e.g., chloroform)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the TMT monomer.

-

In a separate vessel, prepare a solution of anhydrous FeCl₃ in a minimal amount of dry solvent.

-

Slowly add the FeCl₃ solution to the solid monomer with vigorous stirring. The molar ratio of oxidant to monomer can be varied to control the polymer properties.[5]

-

Continue stirring the solid-state reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, the resulting polymer is typically a dark, solid material.

-

To obtain the undoped (neutral) polymer, the crude product is washed with a reducing agent, such as hydrazine monohydrate, for 24 hours at room temperature under a nitrogen atmosphere.[5]

-

The polymer is then filtered, washed with copious amounts of methanol (B129727) and water to remove any remaining oxidant and monomer, and dried under vacuum.

Protocol for Handling Air-Sensitive Liquids

3,4-Dimethoxythiophene should be handled under an inert atmosphere.[2][9] The following is a general procedure for transferring air-sensitive liquids using a syringe.[6][13][14]

Equipment:

-

Dry glassware (oven-dried and cooled under an inert gas)

-

Source of dry inert gas (nitrogen or argon) with a bubbler

-

Syringes and long needles (18-21 gauge)

-

Septa

Procedure:

-

Ensure all glassware is scrupulously dried and assembled while hot, then cooled under a stream of inert gas.

-

The bottle of 3,4-Dimethoxythiophene should be equipped with a septum.

-

Purge a dry syringe with the inert gas by drawing the gas into the syringe and expelling it several times.

-

Pierce the septum of the 3,4-Dimethoxythiophene bottle with the needle of the purged syringe.

-

Pressurize the bottle slightly by injecting a small amount of inert gas.

-

Withdraw the desired volume of the liquid into the syringe.

-

Remove the syringe from the bottle and quickly insert the needle into the septum of the reaction flask, which is also under an inert atmosphere.

-

Slowly add the reagent to the reaction mixture.

-

After transfer, rinse the syringe and needle immediately with a suitable dry solvent, followed by water and acetone, to prevent clogging and residue buildup.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[2] Wear the appropriate personal protective equipment (PPE) as described in section 2.2 before attempting to clean up the spill.[2]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[2]

-

Containment and Cleanup: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[2][8] For larger spills, dike the area to contain the spill and follow the same absorption procedure.[15] After the material has been collected, decontaminate the area with a suitable solvent and then wash with soap and water.

First Aid Measures

In case of exposure to 3,4-Dimethoxythiophene, follow these first aid procedures and seek medical attention.[2][8][9]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][9]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][8] Remove contaminated clothing.

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8][9]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][9]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Emits toxic fumes of carbon oxides and sulfur oxides under fire conditions.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][8]

Disposal Considerations

Dispose of 3,4-Dimethoxythiophene and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][8] Contact a licensed professional waste disposal service to dispose of this material.[2] Do not allow the chemical to enter drains or waterways.[2] Contaminated packaging should be disposed of as unused product.[2]

References

- 1. ehs.utk.edu [ehs.utk.edu]

- 2. westlab.com [westlab.com]

- 3. acs.org [acs.org]

- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 5. Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene): Comparison With Poly(terthiophene) and Poly(3',4'-ethylenedioxy-2,2':5',2"- terthiophene) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chemkleancorp.com [chemkleancorp.com]

- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 10. uoguelph.ca [uoguelph.ca]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Fume Hood Use Guidelines [blink.ucsd.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. web.mit.edu [web.mit.edu]

- 15. research.arizona.edu [research.arizona.edu]

An In-depth Technical Guide to 3,4-Dimethoxythiophene: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxythiophene (DMOT) is a heterocyclic organic compound that has garnered significant interest in the fields of materials science and organic electronics. Its electron-rich thiophene (B33073) core, functionalized with two methoxy (B1213986) groups at the 3 and 4 positions, imparts unique electronic and chemical properties. This makes it a crucial building block for the synthesis of conducting polymers, particularly as a precursor to 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the widely used conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of 3,4-dimethoxythiophene.

Historical Perspective

The journey of 3,4-dimethoxythiophene is intrinsically linked to the broader history of thiophene and the development of conducting polymers. While the parent compound, thiophene, was discovered in 1882 by Victor Meyer, the specific timeline for the first synthesis of 3,4-dimethoxythiophene is less definitively documented in readily available literature. However, its importance grew with the advent of research into polythiophenes and their applications.

The development of conducting polymers, recognized with the Nobel Prize in Chemistry in 2000, spurred the exploration of various thiophene derivatives to tune the properties of the resulting polymers.[1] Poly(3,4-ethylenedioxythiophene) (PEDOT), first reported by Bayer AG in 1989, emerged as a highly stable and transparent conducting polymer.[2] This breakthrough led to a significant focus on its monomer, EDOT, and consequently on efficient synthetic routes to EDOT, where 3,4-dimethoxythiophene serves as a key intermediate.

Earlier synthetic methods for 3,4-disubstituted thiophenes were often multi-step processes. A significant advancement came with the development of more direct and efficient synthetic pathways, such as the one-step ring closure reaction reported by Hellberg et al. in 2004, which provided a more streamlined approach to producing 3,4-dimethoxythiophene.[3]

Synthetic Methodologies

Several synthetic routes to 3,4-dimethoxythiophene have been developed, each with its own advantages and considerations. The two most prominent methods are detailed below.

Synthesis from 3,4-Dibromothiophene (B32776)

A common and well-established method for the synthesis of 3,4-dimethoxythiophene involves the nucleophilic substitution of bromine atoms in 3,4-dibromothiophene with methoxide (B1231860) ions. This reaction is typically catalyzed by a copper(I) salt.

-

Materials:

-

3,4-Dibromothiophene

-

Sodium methoxide

-

Methanol (B129727) (anhydrous)

-

Copper(I) bromide (CuBr)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, dissolve 21 g of sodium methoxide in 72 g of anhydrous methanol under an argon atmosphere.

-

Heat the solution to 70°C with stirring until all the sodium methoxide has dissolved.

-

Add 0.83 g of copper(I) bromide to the reaction mixture.

-

Slowly add 15 g of 3,4-dibromothiophene dropwise to the flask. The solution will typically change color from colorless to black-transparent.[4]

-

After the addition is complete, distill off approximately 50 g of methanol to increase the concentration of the reactants.

-

Heat the reaction mixture to reflux at 97°C and maintain for 5 hours. Monitor the reaction progress by gas chromatography to ensure the disappearance of the starting material and the intermediate, 3-bromo-4-methoxythiophene.[4]

-

After the reaction is complete, cool the mixture and add water.

-

Filter the mixture and extract the crude product with toluene.

-

Wash the toluene layer with water and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the toluene layer using a rotary evaporator.

-

Purify the final product by vacuum distillation to yield 3,4-dimethoxythiophene. A typical yield for this reaction is around 81.5%.[4]

-

Caption: Synthesis of 3,4-Dimethoxythiophene from 3,4-Dibromothiophene.

One-Step Ring Closure Synthesis

A more recent and efficient method involves a one-step ring closure reaction between 2,3-dimethoxy-1,3-butadiene (B1584589) and sulfur dichloride.[3][5] This approach offers the advantage of starting from readily available bulk chemicals.

-

Materials:

-

2,3-Dimethoxy-1,3-butadiene

-

Sulfur dichloride (SCl₂)

-

Hexane (anhydrous)

-

Insoluble buffer (e.g., sodium bicarbonate)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 2,3-dimethoxy-1,3-butadiene in anhydrous hexane.

-

Add an insoluble buffer such as sodium bicarbonate to the solution.

-

Cool the mixture and slowly add sulfur dichloride while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed to completion.

-

The insoluble buffer neutralizes the HCl generated during the reaction, promoting the aromatization to the thiophene ring.

-

Filter the reaction mixture to remove the buffer and any solid byproducts.

-

Wash the filtrate and dry the organic layer.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 3,4-dimethoxythiophene by vacuum distillation.

-

References

Methodological & Application

Synthesis of 3,4-Dimethoxythiophene: A Detailed Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 3,4-dimethoxythiophene from 3,4-dibromothiophene (B32776). The described methodology is a copper-catalyzed Ullmann condensation reaction, a reliable and efficient method for the formation of aryl ethers. This protocol is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. The application note includes a detailed experimental protocol, a summary of quantitative data in a tabular format, and a visual representation of the experimental workflow.

Introduction

3,4-Dimethoxythiophene is a valuable heterocyclic building block in the synthesis of various organic electronic materials, including conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), and as an intermediate in the preparation of pharmaceuticals.[1][2] The synthesis route starting from the readily available 3,4-dibromothiophene offers a practical approach to obtaining this key intermediate. The core of this transformation is a copper-catalyzed nucleophilic aromatic substitution, often referred to as an Ullmann condensation, where methoxide (B1231860) ions replace the bromine atoms on the thiophene (B33073) ring.[3][4] This document outlines a specific and reproducible protocol for this synthesis.

Reaction Scheme

The overall chemical transformation is depicted in the following scheme:

Caption: General reaction scheme for the synthesis of 3,4-dimethoxythiophene from 3,4-dibromothiophene using sodium methoxide and a copper(I) bromide catalyst.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3,4-dimethoxythiophene.

Materials and Equipment:

-

3,4-Dibromothiophene

-

Sodium methoxide (NaOMe)

-

Methanol (B129727) (MeOH)

-

Copper(I) bromide (CuBr)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Water (deionized)

-

100 mL four-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: Under an inert argon atmosphere, add 21 g of sodium methoxide and 72 g of methanol to a 100 mL four-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.[1][5]

-

Dissolution: Stir the mixture until the sodium methoxide is completely dissolved.[1][5] The initial concentration of sodium methoxide in methanol is approximately 22.6 wt%.[5]

-

Catalyst Addition: Add 0.83 g of cuprous bromide to the solution.[1][5]

-

Addition of Reactant: Slowly add 15 g of 3,4-dibromothiophene dropwise to the reaction mixture.[1][5] A color change from colorless to black and transparent should be observed.[5]

-

Solvent Removal: After the addition is complete, distill off 50 g of methanol.[1][5] This increases the concentration of sodium methoxide in the remaining methanol to approximately 48.8 wt%.[5]

-

Reaction: Heat the reaction mixture to 97 °C and maintain it at reflux for 5 hours.[1][5] The progress of the reaction can be monitored by gas chromatography (GC) to ensure the disappearance of 3,4-dibromothiophene and the intermediate 3-bromo-4-methoxythiophene.[5]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and filter the resulting solids.[1][5]

-

Extract the crude product from the filtrate with toluene.[1][5]

-

Wash the combined toluene layers sequentially with water.[1][5]

-

Dry the organic layer over anhydrous magnesium sulfate.[1][5]

-

-

Purification:

Data Presentation

The following tables summarize the key quantitative data from the described experimental protocol.

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| 3,4-Dibromothiophene | C₄H₂Br₂S | 241.93 | 15.0 | 0.062 |

| Sodium Methoxide | CH₃ONa | 54.02 | 21.0 | 0.389 |

| Copper(I) Bromide | CuBr | 143.45 | 0.83 | 0.0058 |

| Methanol | CH₄O | 32.04 | 72.0 | 2.247 |

Table 2: Reaction Conditions and Product Details

| Parameter | Value |

| Reaction Temperature | 97 °C (Reflux) |

| Reaction Time | 5 hours |

| Product Yield | 7.28 g |

| Molar Yield | 81.5% |

| Product Purity (by GC) | 98.01% |

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of 3,4-dimethoxythiophene.

Caption: Experimental workflow for the synthesis of 3,4-dimethoxythiophene.

Discussion

The provided protocol offers a high-yield (81.5%) synthesis of 3,4-dimethoxythiophene with high purity (98.01%).[5] The use of copper(I) bromide is crucial for catalyzing the nucleophilic substitution of the bromine atoms with methoxide ions. The initial removal of a portion of the methanol solvent serves to increase the concentration of the sodium methoxide, which can drive the reaction to completion more efficiently. The work-up and purification steps are standard procedures in organic synthesis and are effective in isolating the desired product. This method avoids the use of more expensive or hazardous reagents and is suitable for laboratory-scale synthesis. For industrial applications, further optimization of catalyst loading, reaction time, and solvent recovery may be considered to enhance the economic and environmental viability of the process.[6]

References

- 1. 3,4-Dimethoxythiophene | 51792-34-8 [chemicalbook.com]

- 2. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 6. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]

Application Notes and Protocols: One-Step Synthesis of 3,4-Dimethoxythiophene

Introduction

3,4-Dimethoxythiophene (DMOT) is a crucial heterocyclic organic compound that serves as a key monomer and precursor in the development of electroactive materials for organic electronics.[1] It is particularly important as a starting material for the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer used to produce the widely utilized conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT).[2][3][4] The following protocol details a one-step synthesis of 3,4-dimethoxythiophene from 3,4-dibromothiophene (B32776), a method noted for its efficiency and use of readily available reagents.[5][6]

Reaction Data Summary

The following table summarizes the quantitative data for the one-step synthesis of 3,4-dimethoxythiophene.

| Parameter | Value | Reference |

| Starting Material | 3,4-Dibromothiophene | [1][5] |

| Reagent | Sodium Methoxide (B1231860) | [1][5] |

| Catalyst | Copper(I) Bromide | [1][5] |

| Solvent | Methanol (B129727) | [1][5] |

| Initial Reactant Mass | 15 g (3,4-Dibromothiophene) | [1][5] |

| Reagent Mass | 21 g (Sodium Methoxide) | [1][5] |

| Catalyst Mass | 0.83 g | [1][5] |

| Initial Solvent Volume | 72 g (Methanol) | [1][5] |

| Reaction Temperature | 70°C initially, then reflux at 97°C | [1][5] |

| Reaction Time | 5 hours at reflux | [1][5] |

| Product Mass | 7.28 g | [1][5] |

| Yield | 81.5% | [1][5] |

| Purity (by GC) | 98.01% | [5] |

Experimental Protocol

This section provides a detailed methodology for the one-step synthesis of 3,4-dimethoxythiophene from 3,4-dibromothiophene.

Materials and Reagents:

-

3,4-Dibromothiophene

-

Sodium Methoxide (Sodium Methanolate)[5]

-

Methanol[5]

-

Copper(I) Bromide (CuBr)[5]

-

Toluene[5]

-

Anhydrous Magnesium Sulfate (MgSO₄)[5]

-

Argon (or other inert gas)

-

Deionized Water

Equipment:

-

100 mL four-necked flask

-

Stirring apparatus (magnetic or mechanical)

-

Heating mantle with temperature control

-

Reflux condenser

-

Dropping funnel

-

Distillation apparatus

-

Rotary evaporator

-

Vacuum distillation setup

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Gas chromatograph (GC) for reaction monitoring and purity analysis[5]

Procedure:

-

Reaction Setup:

-

Assemble a 100 mL four-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and an inlet for inert gas (argon).[5]

-

Ensure all glassware is dry before use.

-

-

Initial Reagent Preparation:

-

Catalyst and Reactant Addition:

-

Reaction and Monitoring:

-

After the addition of 3,4-dibromothiophene is complete, remove approximately 50 g of methanol by distillation.[1][5]

-

Heat the reaction mixture to 97°C and maintain a reflux for 5 hours.[1][5]

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) to confirm the disappearance of 3,4-dibromothiophene and the intermediate, 3-bromo-4-methoxythiophene.[1][5]

-

-

Work-up and Extraction:

-

After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.

-

Add water to the reaction mixture and filter the resulting solution.[1][5]

-

Transfer the filtrate to a separatory funnel and extract the crude product with toluene (B28343).[1][5]

-

Wash the combined toluene layers sequentially with water.[1][5]

-

Dry the toluene layer over anhydrous magnesium sulfate.[1][5]

-

-

Purification:

-

Filter the dried toluene solution to remove the magnesium sulfate.[5]

-

Concentrate the toluene layer using a rotary evaporator to remove the solvent.[1][5]

-

Purify the resulting crude product by vacuum distillation to obtain pure 3,4-dimethoxythiophene.[1][5] The final product should be a clear liquid.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the one-step synthesis of 3,4-dimethoxythiophene.

References

- 1. 3,4-Dimethoxythiophene | 51792-34-8 [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]

- 4. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Polymerization of 3,4-Dimethoxythiophene to Poly(3,4-Dimethoxythiophene)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(3,4-dimethoxythiophene) (PDMOT), a conductive polymer with potential applications in various fields, including organic electronics and biomedical devices. The following sections describe both chemical and electrochemical polymerization methods, along with expected material properties based on available data for structurally similar polythiophenes.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common and scalable method for synthesizing polythiophenes. The protocol described below utilizes ferric chloride (FeCl₃) as an oxidizing agent. While the data presented is for a closely related terthiophene derivative, poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (poly(TMT)), it provides a strong indication of the expected outcomes for the polymerization of 3,4-dimethoxythiophene (DMOT).

Experimental Protocol: Chemical Oxidative Polymerization

This protocol is adapted from the solid-state synthesis of a dimethoxy-substituted polyterthiophene and can be modified for a solution-based approach.[1][2]

Materials:

-

3,4-Dimethoxythiophene (DMOT) (monomer)

-

Anhydrous ferric chloride (FeCl₃) (oxidant)

-

Chloroform (B151607) (CHCl₃) or Chlorobenzene (anhydrous) (solvent)

-

Methanol (B129727) (for precipitation and washing)

-

Hydrazine (B178648) monohydrate (optional, for reduction/dedoping)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend anhydrous FeCl₃ in anhydrous chloroform or chlorobenzene. The molar ratio of FeCl₃ to DMOT can be varied to control the polymer's properties (e.g., 2:1, 4:1, or 8:1).[1][2]

-

Monomer Addition: Dissolve the 3,4-dimethoxythiophene monomer in a small amount of the same anhydrous solvent. Add the monomer solution dropwise to the stirred FeCl₃ suspension at room temperature. A color change to dark purple or black should be observed, indicating the onset of polymerization.[3][4]

-

Polymerization: Allow the reaction mixture to stir at room temperature for a specified period, typically ranging from 2 to 24 hours.

-

Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.

-

Washing: Collect the polymer precipitate by vacuum filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomer, oxidant, and oligomers. Repeat the washing steps until the filtrate is colorless.

-

Drying: Dry the resulting polymer powder under vacuum at 50 °C for 48 hours.[1]

-

(Optional) Reduction/Dedoping: To obtain the neutral form of the polymer, the dried powder can be suspended in a suitable solvent and treated with a reducing agent like hydrazine monohydrate for 24 hours at room temperature under an inert atmosphere.[1]

Data Presentation: Properties of a Chemically Synthesized Dimethoxy-Substituted Polythiophene

The following table summarizes the properties of poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) synthesized via solid-state oxidative polymerization with varying oxidant-to-monomer ratios. This data serves as a valuable reference for the expected properties of PDMOT.[1][2][5]

| Polymer ID | [FeCl₃]/[Monomer] Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Conductivity (S/cm) |

| poly(TMT)1 | 2:1 | 3,400 | 4,300 | 1.21 | 47 | 1.2 x 10⁻³ |

| poly(TMT)2 | 4:1 | 3,600 | 4,400 | 1.22 | 73 | 3.2 x 10⁻³ |

| poly(TMT)3 | 8:1 | 3,500 | 4,400 | 1.26 | 81 | 4.5 x 10⁻³ |

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Visualization of Chemical Polymerization Workflow

Caption: Workflow for the chemical oxidative polymerization of DMOT.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a thin film of the conductive polymer onto an electrode surface. This method offers excellent control over the film thickness and morphology.

Experimental Protocol: Electrochemical Polymerization

This protocol is based on general procedures for the electropolymerization of thiophene (B33073) derivatives.[6]

Materials:

-

3,4-Dimethoxythiophene (DMOT) (monomer)

-

Acetonitrile (B52724) (ACN) (solvent, anhydrous)

-

Supporting Electrolyte: Lithium perchlorate (B79767) (LiClO₄) or Tetrabutylammonium perchlorate (TBAP)

-

Three-electrode electrochemical cell:

-

Working Electrode (e.g., Platinum, Indium Tin Oxide (ITO) coated glass)

-

Counter Electrode (e.g., Platinum wire or foil)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

-

-

Potentiostat/Galvanostat

Procedure:

-

Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄ or TBAP) in anhydrous acetonitrile.

-

Monomer Solution: Dissolve the 3,4-dimethoxythiophene monomer in the electrolyte solution to a desired concentration (e.g., 0.01 M to 0.1 M).

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared monomer solution. Ensure the electrodes are clean and properly immersed.

-

Electropolymerization: Perform cyclic voltammetry (CV) by scanning the potential between a defined range (e.g., -0.6 V to +1.3 V vs. Ag/AgCl).[3] The number of cycles will determine the thickness of the polymer film. A typical scan rate is 100 mV/s. During the first anodic scan, an irreversible oxidation peak corresponding to the monomer oxidation should be observed. In subsequent scans, the growth of the polymer film is indicated by the increase in the redox currents.

-

Film Characterization: After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The electrochemical properties of the PDMOT film can then be characterized in a monomer-free electrolyte solution.

Expected Electrochemical Properties

The electrochemical behavior of PDMOT is expected to be similar to other poly(alkoxythiophene)s. The cyclic voltammogram should exhibit reversible oxidation and reduction peaks corresponding to the p-doping and dedoping of the polymer. The oxidation potential of DMOT is anticipated to be relatively low due to the electron-donating nature of the methoxy (B1213986) groups.

Visualization of Electrochemical Polymerization Workflow

Caption: Workflow for the electrochemical polymerization of DMOT.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB02033B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 3,4-Ethylenedioxythiophene (EDOT) from 3,4-Dimethoxythiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Ethylenedioxythiophene (B145204) (EDOT) is a crucial monomer for the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer with widespread applications in organic electronics, bioelectronics, and drug delivery systems. The synthesis of EDOT from 3,4-dimethoxythiophene via an acid-catalyzed transetherification reaction is a common and efficient method. This document provides detailed application notes and experimental protocols for this synthesis, aimed at ensuring a reproducible and high-yield outcome.

Reaction Principle

The synthesis of EDOT from 3,4-dimethoxythiophene proceeds through an acid-catalyzed transetherification reaction. In this process, the methoxy (B1213986) groups of 3,4-dimethoxythiophene are replaced by an ethylenedioxy group from ethylene (B1197577) glycol. A common catalyst for this reaction is p-toluenesulfonic acid (p-TsOH), and the reaction is typically carried out in a high-boiling point solvent such as toluene (B28343) to facilitate the removal of the methanol (B129727) byproduct, driving the equilibrium towards the product.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Examples |

| 3,4-Dimethoxythiophene | C₆H₈O₂S | 144.19 | 51792-34-8 | Sigma-Aldrich, TCI |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 107-21-1 | Sigma-Aldrich, Fisher |

| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 6192-52-5 | Sigma-Aldrich, Acros |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Fisher Scientific, VWR |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich, Fisher |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich, Acros |

| Silica (B1680970) Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Sigma-Aldrich, Sorbent |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific, VWR |

| Hexane (B92381) | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific, VWR |

Table 2: Summary of Reaction Conditions and Yields from Literature

| Starting Material | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 3,4-Dimethoxythiophene | p-TsOH | Toluene | 16 | 90 | Not specified for EDOT | [1] |

| 3,4-Dimethoxythiophene | p-TsOH | Toluene | Not specified | Reflux | 65 | [2][3] |

| 3,4-Dimethoxythiophene | Not specified | Toluene | Not specified | Not specified | 45 (total yield) | [4] |

Experimental Protocols

Protocol 1: Synthesis of 3,4-Ethylenedioxythiophene (EDOT)

This protocol details the synthesis of EDOT from 3,4-dimethoxythiophene via acid-catalyzed transetherification.[2][3]

Materials:

-

3,4-Dimethoxythiophene

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, but recommended)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap (if available), add 3,4-dimethoxythiophene.

-

Addition of Reagents: Add toluene as the solvent, followed by ethylene glycol. Finally, add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of methanol in the Dean-Stark trap. The reaction is typically run for several hours.

-

Work-up: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

-

Quenching: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Wash the organic layer with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification of EDOT

The crude EDOT can be purified by either vacuum distillation or column chromatography.

Method A: Vacuum Distillation

-

Set up a vacuum distillation apparatus.

-

Transfer the crude EDOT to the distillation flask.

-

Heat the flask gently under vacuum.

-

Collect the fraction that distills at the boiling point of EDOT (approximately 95-100 °C at 1 mmHg).

Method B: Column Chromatography

-

Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude EDOT in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common eluent system is a mixture of hexane and dichloromethane.[1]

-

Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Product Isolation: Combine the pure fractions containing EDOT and remove the solvent under reduced pressure to yield the purified product.

Characterization of EDOT

The identity and purity of the synthesized EDOT should be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for EDOT

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 6.45 (s, 2H, thiophene (B33073) protons), 4.25 (s, 4H, -OCH₂CH₂O-) |

| ¹³C NMR (CDCl₃) | δ (ppm): 142.1, 100.0, 64.8 |

| FT-IR (neat) | ν (cm⁻¹): 3110 (C-H stretch, thiophene), 2925, 2875 (C-H stretch, alkyl), 1488 (C=C stretch, thiophene), 1236, 1186, 1057 (C-O-C stretch) |

Visualizations

Reaction Pathway

Caption: Synthesis of EDOT from 3,4-Dimethoxythiophene.

Experimental Workflow

References

- 1. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]

Application of 3,4-Dimethoxythiophene in Organic Electronics: A Detailed Guide for Researchers

Introduction: 3,4-Dimethoxythiophene (DMT) is an electron-rich heterocyclic compound that serves as a versatile building block in the field of organic electronics. Its methoxy (B1213986) groups enhance the electron-donating nature of the thiophene (B33073) ring, influencing the electronic properties of the resulting materials. This attribute makes it a valuable precursor for the synthesis of conductive polymers, a component in non-fullerene acceptors for organic solar cells, and a core unit for hole-transporting materials. This document provides detailed application notes and protocols for the use of 3,4-dimethoxythiophene in these key areas of organic electronics.

Conductive Polymers: Poly(3,4-dimethoxythiophene) (PDMT)

Poly(3,4-dimethoxythiophene) (PDMT) is a conductive polymer that can be synthesized from the corresponding monomer via oxidative polymerization. The methoxy substituents on the thiophene backbone influence the polymer's solubility, conductivity, and electrochemical properties.

Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene)

A derivative, poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), has been synthesized via solid-state oxidative polymerization.[1] This method provides a solvent-free approach to obtaining the conductive polymer.

Experimental Protocol: Solid-State Oxidative Polymerization

-

Monomer Synthesis: The monomer, 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT), is synthesized according to established literature procedures.[1]

-

Mixing: The TMT monomer and the oxidant, anhydrous iron(III) chloride (FeCl3), are ground together in a mortar and pestle at room temperature. The molar ratio of oxidant to monomer can be varied to control the properties of the resulting polymer (e.g., 2:1, 4:1, 8:1).[1]

-

Polymerization: The solid mixture is allowed to react. The reaction progress can be monitored by a color change.

-

Purification: The resulting polymer is washed with methanol (B129727) and deionized water to remove any unreacted monomer and oxidant. The polymer is then dried under vacuum.

-